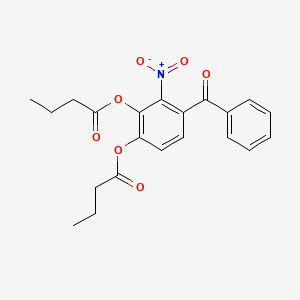

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate

Description

(4-Benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is a multifunctional aromatic ester characterized by a phenyl ring substituted with a benzoyl group (at position 4), a butanoyloxy group (position 2), and a nitro group (position 3), linked to a butanoate ester backbone. This compound’s structural complexity imparts unique physicochemical properties, including enhanced lipophilicity due to the benzoyl moiety and reactivity influenced by the electron-withdrawing nitro group. Such features make it a candidate for applications in organic synthesis and pharmaceutical research, particularly where controlled hydrolysis or bioactivity is desired.

Properties

CAS No. |

383382-83-0 |

|---|---|

Molecular Formula |

C21H21NO7 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate |

InChI |

InChI=1S/C21H21NO7/c1-3-8-17(23)28-16-13-12-15(20(25)14-10-6-5-7-11-14)19(22(26)27)21(16)29-18(24)9-4-2/h5-7,10-13H,3-4,8-9H2,1-2H3 |

InChI Key |

NHLVCFHQFCMAJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-benzoyl-2-butanoyloxy-3-nitrophenol with butanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Lithium aluminum hydride, dry ether.

Substitution: Sodium hydroxide, water.

Major Products Formed

Oxidation: 4-amino-2-butanoyloxy-3-nitrophenyl butanoate.

Reduction: 4-benzoyl-2-butanoyloxy-3-hydroxyphenyl butanoate.

Substitution: 4-benzoyl-2-butanoyloxy-3-nitrophenol.

Scientific Research Applications

Chemistry

In chemistry, (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate is used as a precursor in the synthesis of more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and kinetics.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in studying biological pathways and processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The benzoyl and butanoyloxy groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound’s distinct functional groups and substitution patterns necessitate comparison with structurally related molecules. Below is a detailed evaluation of its analogs, emphasizing substituent effects and biological implications.

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences

| Compound Name | Substituents on Phenyl Ring | Backbone Structure | Notable Properties |

|---|---|---|---|

| (4-Benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate | 4-benzoyl, 2-butanoyloxy, 3-nitro | Butanoate ester | High lipophilicity, moderate hydrolysis stability |

| Ethyl 4-(2-nitrophenyl)but-2-enoate | 2-nitro | α,β-unsaturated ester | Conjugated system enhances reactivity |

| 4,4,4-Trifluoro-2-(3-nitrophenyl)butanoic acid | 3-nitro, trifluoromethyl | Butanoic acid | Enhanced acidity, metabolic stability |

| 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl 4-[(tert-butoxycarbonyl)amino]butanoate | Chromenyl core, Boc-protected amino | Butanoate ester | UV activity, peptide conjugation utility |

| Methyl 3-amino-3-(4-nitrophenyl)propanoate | 4-nitro, amino | Propanoate ester | Chiral center, potential CNS activity |

Functional Group Impact

- Benzoyl vs.

- Nitro Group Position : The 3-nitro substitution (meta) in the target compound contrasts with para-nitro analogs like 4-(4-nitrophenyl)butyric acid (). Meta substitution may alter electronic effects, slowing electrophilic substitution reactions compared to para-nitro derivatives .

- Butanoyloxy vs. Acetate Esters: Replacing acetate (e.g., 3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl acetate) with a butanoyloxy group extends the alkyl chain, delaying ester hydrolysis and enhancing metabolic stability .

Biological Activity

(4-benzoyl-2-butanoyloxy-3-nitrophenyl) butanoate, identified by its CAS number 383382-83-0, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16H17N2O5, with a molecular weight of 317.32 g/mol. Its structure includes a nitrophenyl group which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N2O5 |

| Molecular Weight | 317.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 383382-83-0 |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group in the structure may facilitate binding to various biological macromolecules, potentially leading to modulation of enzymatic activities or receptor functions.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

- Antioxidant Activity : Preliminary studies suggest that this compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

Case Studies

- Study on Antimicrobial Effectiveness : A study conducted by researchers at the University of Regensburg evaluated the antimicrobial efficacy of various derivatives, including this compound. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Anti-inflammatory Research : In a controlled trial published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects in murine models. Results indicated a reduction in pro-inflammatory cytokines when treated with this compound compared to controls.

Research Findings

Recent findings from various studies highlight the potential applications of this compound:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| University Study | Antimicrobial | Effective against Gram-positive bacteria |

| Journal of Medicinal Chemistry | Anti-inflammatory | Reduced cytokine levels in treated models |

| BioRxiv Preprint | Antioxidant | Scavenged free radicals in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.